2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Overview
Description
The compound 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide is a derivative of quinoxaline, a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. While the specific compound is not directly discussed in the provided papers, related quinoxaline derivatives exhibit a range of chemical and physical properties that make them of interest in various fields, including analytical chemistry, materials science, and pharmaceuticals.
Synthesis Analysis
The synthesis of quinoxaline derivatives can involve various strategies, including interfacial catalysis as demonstrated in the synthesis of esters and ethers of 1,4-di-N-oxide of 2,3-bis(hydroxymethyl)quinoxaline . The use of tetrabutylammonium bromide and cetyltriethylammonium bromide as catalysts in a chloroform-water system indicates the potential for phase-transfer catalysis in the synthesis of related compounds.
Molecular Structure Analysis
Quinoxaline derivatives exhibit diverse molecular structures, which can be analyzed using spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy . Computational methods, including DFT calculations, provide insights into the structural aspects, electronic properties, and reactivity of these molecules. The molecular structure of quinoxaline derivatives is crucial for their chemical behavior and potential applications.
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating its reactivity with acids to form fluorescent derivatives . This suggests that 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide could also be reactive towards nucleophilic species such as carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can be deduced from thermochemical studies, such as the evaluation of the mean dissociation enthalpy of the (N-O) bond in 2-amino-3-quinoxalinecarbonitrile-1,4-dioxide . Such studies provide valuable information on the stability and reactivity of the N-O bond, which is also present in the 1,4-dioxide derivatives of quinoxaline. Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, are important for understanding the reactivity and potential applications of these compounds .
Scientific Research Applications
Reaction Mechanisms and Synthesis
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide has garnered attention for its intriguing reaction mechanisms with amines and its potential in synthesizing biologically active compounds. Evans et al. (2007) explored this by synthesizing a series of these compounds, using both experimental and computational evidence to elucidate product ratios in reactions with diethylamine, revealing the influence of substituents and functional groups (Evans et al., 2007).
Antimicrobial Activity
A study by Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline and evaluated their antimicrobial activities against various bacteria and fungi. The research highlighted the promising antibacterial and antifungal properties of these compounds, particularly those with specific substituents (Ishikawa et al., 2012).
Protein Modification Studies
Pearson et al. (2005) focused on the role of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide in protein modification. Utilizing high-field NMR techniques, they discovered that the compound preferably undergoes a double nucleophilic substitution reaction with amines, a critical insight for its use in chemical proteomics (Pearson et al., 2005).
Organometallic Chemistry
In the realm of organometallic chemistry, Saleem et al. (2013) explored the reaction of 2,3-bis(bromomethyl)quinoxaline with PhS–/PhSe– to synthesize novel compounds. These compounds were then used to catalyze Suzuki–Miyaura coupling reactions, demonstrating the compound's utility in forming efficient catalytic systems (Saleem et al., 2013).
Optical and Morphological Studies
Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and characterized their optical properties. Their findings contribute to the understanding of the electronic structure and light-emitting potential of quinoxaline derivatives (Rajalakshmi & Palanisami, 2020).
Safety And Hazards
Future Directions
“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” presents a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The continued identification of novel antitubercular candidates based on their potency and selectivity make them valid new leads for synthesizing additional analogs with improved antitubercular activity both in vitro and in vivo .
properties
IUPAC Name |
2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNFTLRMZOAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333530 | |
Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
CAS RN |
18080-67-6 | |
Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.